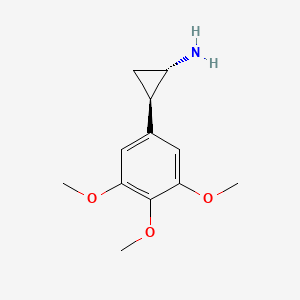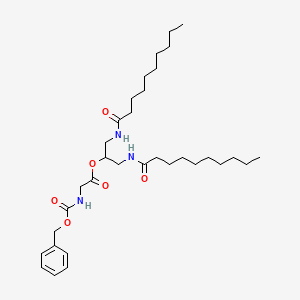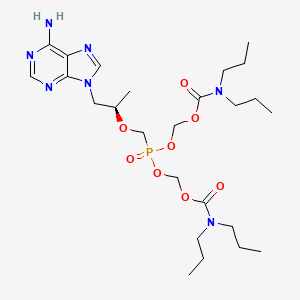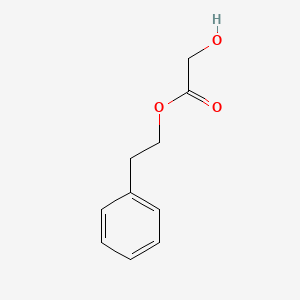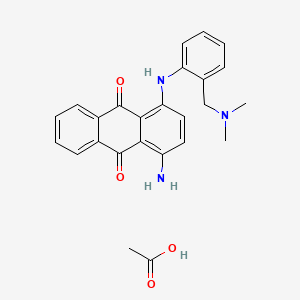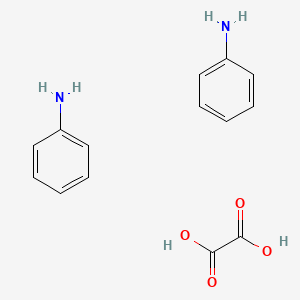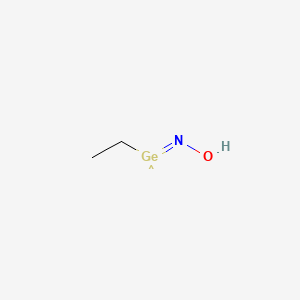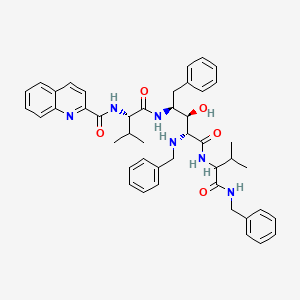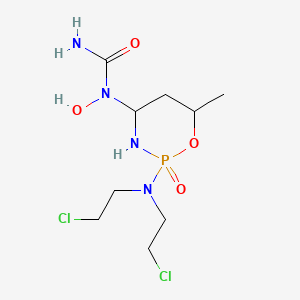
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate is a complex organic compound with a molecular formula of C30H20N4O4 and a molecular weight of 500.50400
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diazetidine-2,4-dione with p-phenylenemethylene-o-phenylene diisocyanate in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context and application.
類似化合物との比較
1,1'-Methylenebis(4-isocyanatobenzene)
Oxydipropanol
1,3-Diazetidine-2,4-dione
Uniqueness: 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate stands out due to its unique structure and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field.
特性
CAS番号 |
94158-57-3 |
|---|---|
分子式 |
C30H16N4O4 |
分子量 |
496.5 g/mol |
IUPAC名 |
4-(7-isocyanato-14-oxapentacyclo[7.2.2.13,6.02,8.03,5]tetradeca-1(11),7,9,12-tetraen-6-yl)-5-(7-isocyanato-6-tetracyclo[7.2.2.02,8.03,5]trideca-1,3(5),6,8,10,12-hexaenyl)-2-oxa-4,5-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C30H16N4O4/c35-11-31-24-21-14-3-1-13(2-4-14)20(21)17-9-18(17)25(24)33-27-34(28(33)37-27)30-19-10-29(19,38-30)23-16-7-5-15(6-8-16)22(23)26(30)32-12-36/h1-8,19,23,27-28H,9-10H2 |
InChIキー |
SDDJTVQSWJENKI-UHFFFAOYSA-N |
正規SMILES |
C1C2C13C4C5=CC=C(C4=C(C2(O3)N6C7N(C6O7)C8=C(C9=C1C=CC(=C9C2=C8C2)C=C1)N=C=O)N=C=O)C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


